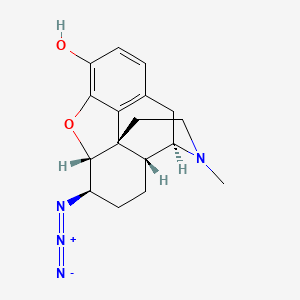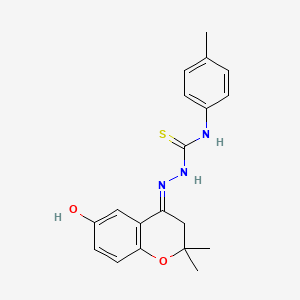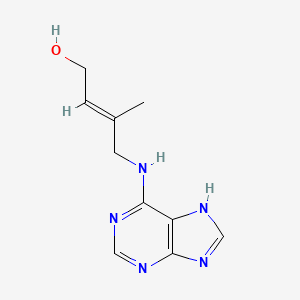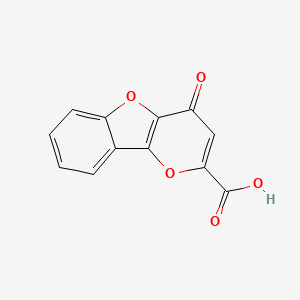![molecular formula C51H90O2 B1238769 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate CAS No. 60758-73-8](/img/structure/B1238769.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Cholesteryl nervonate has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid chemistry and the behavior of lipid layers.
Biology: It plays a role in understanding the composition and function of biological membranes.
Medicine: It is investigated for its potential in treating dry eye syndrome and other ocular conditions.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties .
作用機序
Cholesteryl nervonate exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and stability. It interacts with various lipid molecules, modulating their behavior and function. In the context of ocular health, it helps maintain the integrity of the tear film lipid layer, preventing tear evaporation and ensuring proper lubrication of the eye surface .
Similar Compounds:
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl linoleate
Comparison: Cholesteryl nervonate is unique due to its long-chain monounsaturated fatty acid, nervonic acid, which imparts distinct physical and chemical properties. Unlike cholesteryl oleate and cholesteryl palmitate, cholesteryl nervonate forms more stable lipid layers, making it particularly useful in applications requiring enhanced membrane stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate plays a crucial role in biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. This interaction is essential for the compound’s metabolic processing and its subsequent biological effects. Additionally, it may interact with proteins involved in lipid transport and storage, influencing cellular lipid homeostasis .
Cellular Effects
The compound this compound has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, particularly those related to lipid signaling and metabolism. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. The compound’s influence on cellular metabolism includes alterations in lipid synthesis and degradation pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical pathway. For instance, it may inhibit certain lipases, reducing the breakdown of lipids, or activate esterases, enhancing lipid metabolism. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. These threshold effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which facilitate its breakdown and assimilation into cellular processes. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in various tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions: Cholesteryl nervonate can be synthesized through the esterification of cholesterol with nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, cholesteryl nervonate is produced by esterifying cholesterol with nervonic acid in large-scale reactors. The process involves maintaining precise temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: Cholesteryl nervonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl nervonate epoxide.
Reduction: Reduction reactions can convert it back to cholesterol and nervonic acid.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cholesteryl nervonate epoxide.
Reduction: Cholesterol and nervonic acid.
Substitution: Various substituted cholesteryl derivatives.
特性
CAS番号 |
60758-73-8 |
|---|---|
分子式 |
C51H90O2 |
分子量 |
735.3 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate |
InChI |
InChI=1S/C51H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h14-15,32,41-42,44-48H,7-13,16-31,33-40H2,1-6H3/b15-14+/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 |
InChIキー |
PUKCXSHDVCMMAN-ATRPORLUSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
物理的記述 |
Solid |
同義語 |
cholesteryl 15-tetracosenoate cholesteryl nervonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Benzylidenecycloheptanone O-[2-(diisopropylamino)ethyl]oxime](/img/structure/B1238698.png)



![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)
